
1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-iodo-3-methoxybenzaldehyde.
Reaction Conditions: The aldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium thiolate, and amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl ethanones.
Scientific Research Applications
1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: This compound lacks the iodine atom and has different reactivity and biological properties.
1-(2-Hydroxy-3-methoxyphenyl)ethan-1-one: The position of the methoxy group is different, leading to variations in chemical behavior and applications.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
1-(2-hydroxy-5-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |
InChI Key |
VCQPWVRDALOOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)I)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



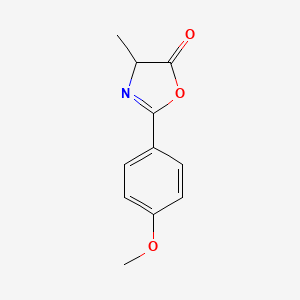

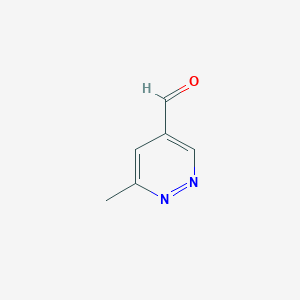
![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)

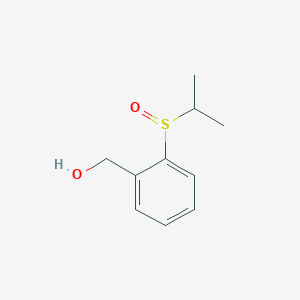
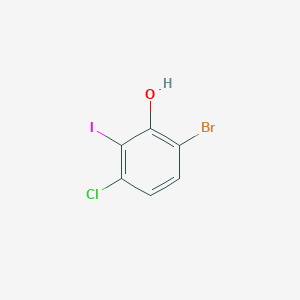

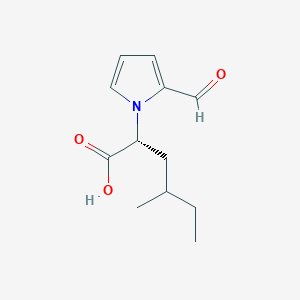
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)



